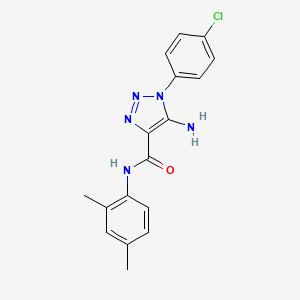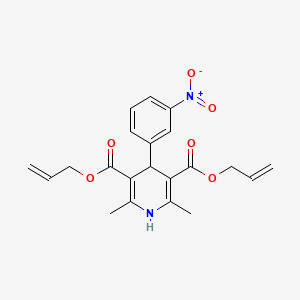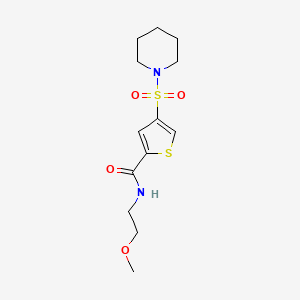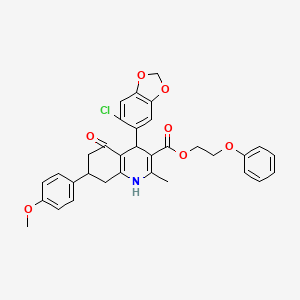![molecular formula C13H19NO4S B5236029 N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine](/img/structure/B5236029.png)
N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine (MTSG) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTSG is a sulfonamide derivative that has been synthesized and studied extensively for its unique properties and potential benefits.
Mécanisme D'action
N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of enzymes involved in inflammation and cancer, leading to reduced inflammation and tumor growth. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, leading to reduced inflammation. This compound has also been shown to induce apoptosis in cancer cells, leading to reduced tumor growth. Additionally, this compound has been shown to inhibit the growth of various bacteria and fungi, making it a potential antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine has several advantages for use in lab experiments. It is a stable compound that can be synthesized in high purity and yield. This compound also has a low toxicity profile, making it safe for use in cell culture and animal studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine. One potential area of research is the development of this compound as a therapeutic agent for various diseases, including inflammation and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as a diagnostic tool. Further optimization of the synthesis method for this compound may also be necessary to improve its yield and purity. Finally, the development of new derivatives of this compound may lead to compounds with improved biological activity and therapeutic potential.
Méthodes De Synthèse
N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine can be synthesized through a multistep process involving the reaction of glycine with a sulfonyl chloride derivative. The resulting product is then subjected to methylation to yield the final product, this compound. This synthesis method has been optimized and improved over time to yield high purity and yield of this compound.
Applications De Recherche Scientifique
N-methyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]glycine has been studied extensively for its potential application in scientific research. It has been shown to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. This compound has also been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
2-[methyl-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-8-6-9(2)11(4)13(10(8)3)19(17,18)14(5)7-12(15)16/h6H,7H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMNFIWLQXCHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N(C)CC(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-amino-3-oxopropyl)(benzyl)amino]carbonyl}benzoic acid](/img/structure/B5235963.png)

![3-{[(2-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5235968.png)

![2-{3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5235989.png)


![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5236008.png)

![2-ethoxy-4-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5236019.png)
![N-(3-chlorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5236025.png)
![2-(2-fluorophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5236030.png)
![N-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5236035.png)
![5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5236051.png)